molecular formula C10H16N5O13P3 B13445958 Adenosine trisphosphate

Adenosine trisphosphate

Cat. No.: B13445958
M. Wt: 507.18 g/mol
InChI Key: JRIZSBGDMDSKRF-KQYNXXCUSA-N
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Description

Adenosine trisphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. This compound is essential for various cellular functions, including metabolic reactions, transport of substances across membranes, and mechanical work such as muscle contraction .

Preparation Methods

Adenosine trisphosphate can be synthesized through several methods. One common method involves the use of adenosine and polyphosphate in an in vitro multi-enzyme cascade system. This system combines adenosine kinase and polyphosphate kinases to achieve high rates of this compound production . Industrial production often utilizes living yeast cells to synthesize this compound on a large scale .

Chemical Reactions Analysis

Adenosine trisphosphate undergoes various chemical reactions, including hydrolysis, which converts it to adenosine diphosphate and an inorganic phosphate group. This reaction releases energy that can be harnessed for cellular work . The compound can also participate in phosphorylation reactions, transferring a phosphate group to other molecules, which is crucial for many cellular processes .

Scientific Research Applications

Adenosine trisphosphate is widely used in scientific research due to its role as an energy carrier. In chemistry, it is used as a phosphate donor in enzyme-catalyzed reactions. In biology, it is essential for cellular metabolism and signal transduction pathways. In medicine, this compound is used in treatments for conditions such as heart disease and cancer. It is also utilized in industrial applications, including the production of bioluminescent assays to measure microbial activity in drinking water .

Comparison with Similar Compounds

Adenosine trisphosphate is often compared with other nucleotides such as adenosine diphosphate and adenosine monophosphate. While all three compounds are involved in energy transfer, this compound has three phosphate groups, making it the most energy-rich. Adenosine diphosphate and adenosine monophosphate have two and one phosphate groups, respectively, and are less energy-dense . Other similar compounds include guanosine triphosphate, cytidine triphosphate, and uridine triphosphate, which also serve as energy carriers in cells but have different nucleobases .

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

JRIZSBGDMDSKRF-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

Origin of Product

United States

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